molecular formula C16H14F2N6O3S2 B2946653 N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1170147-20-2

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2946653
CAS No.: 1170147-20-2
M. Wt: 440.44
InChI Key: VWVBONCWBOIGGF-UHFFFAOYSA-N
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Description

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This small molecule forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, permanently suppressing its enzymatic activity. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is fundamental for the development, differentiation, and survival of B-cells. Given its role in B-cell signaling, this inhibitor is a valuable tool for researching B-cell-mediated diseases. Its primary research applications include the investigation of autoimmune disorders such as rheumatoid arthritis and lupus, as well as the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By specifically and irreversibly blocking BTK, this compound allows researchers to dissect the downstream effects of BCR signaling, evaluate mechanisms of drug resistance, and explore novel therapeutic strategies in preclinical models. This product is supplied for research applications and is strictly For Research Use Only, not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O3S2/c1-24-6-9(14(23-24)27-2)13(26)20-15-21-22-16(29-15)28-7-12(25)19-11-4-3-8(17)5-10(11)18/h3-6H,7H2,1-2H3,(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVBONCWBOIGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole moiety, which is known for its diverse biological activities. Its molecular formula is C19H20F2N4O3S, and it features several functional groups that contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the thiadiazole scaffold have shown significant anticancer properties. The mechanism is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of 1,3,4-thiadiazole have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a variety of pathogens. Studies reveal that thiadiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. For example, certain derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Study 1: Anticancer Efficacy

In a study conducted by Sarafroz et al. (2019), several thiadiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific modifications in the thiadiazole structure enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in developing more potent anticancer agents.

Study 2: Antimicrobial Activity

A research article published by Gowda et al. (2020) explored the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The findings demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis; cell cycle arrestSarafroz et al., 2019
AntimicrobialInhibition of bacterial growthGowda et al., 2020
Anti-inflammatoryModulation of cytokine productionSchenone et al., 2006
NeuroprotectiveProtection against oxidative stressSkrzypeka et al., 2021

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Reported Activity Reference
Target Compound ~C₁₇H₁₅F₂N₇O₃S₂ Thiadiazole-thioether, pyrazole-carboxamide, 2,4-difluorophenyl Hypothesized kinase inhibition -
Compound 9 () C₁₉H₁₆FN₅O₂S₂ Thiazole, imidazole, 4-fluorophenyl COX1/2 inhibition
8a () C₁₅H₁₂N₆OS Oxadiazole-thioether, pyrazole-carbonitrile Antimicrobial (inferred)
Compound C₁₅H₁₆FN₅O₂S Thiadiazole, pyrrolidine, 4-fluorophenyl Unspecified
N-(4-carbamoylphenyl) analog () C₁₇H₁₇N₇O₄S₂ Thiadiazole-thioether, pyrazole-carboxamide Unreported

Substituent Effects

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in and .
  • Pyrazole Modifications : The 3-methoxy-1-methylpyrazole in the target compound differs from the methyl or unsubstituted pyrazoles in and . Methoxy groups may reduce metabolic oxidation, extending half-life.

Pharmacological Inferences

  • Kinase Inhibition : Pyrazole-carboxamides are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The methoxy group may enhance selectivity.
  • Antimicrobial Activity : Thiadiazole-thioether motifs in and exhibit antimicrobial properties, suggesting a possible target pathway.

Physicochemical and Spectral Comparisons

  • NMR Profiles : highlights that substituents on thiadiazole and pyrazole rings alter chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm). The target compound’s difluorophenyl group may induce distinct shifts in these regions, aiding structural validation.
  • Lipophilicity: Fluorine and methoxy groups likely increase logP compared to non-fluorinated analogs, improving bioavailability.

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